

Acute and Chronic Toxicity of Glyphosate-Isopropylammonium to Aquatic Organisms

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Compound of Interest

Compound Name: Glyphosate-isopropylammonium

Cat. No.: B166189

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Glyphosate, the active ingredient in many broad-spectrum herbicides, and its isopropylamine salt, can enter aquatic ecosystems through various pathways, including agricultural runoff and direct application for aquatic weed control.[1] The toxicity of glyphosate-based formulations is often higher than that of the active ingredient alone, largely attributed to the presence of surfactants such as polyoxyethylene amine (POEA).[2][3]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of **glyphosate-isopropylammonium** and its formulations to a range of aquatic organisms.

Table 1: Acute Toxicity of **Glyphosate-Isopropylammonium** and Formulations to Aquatic Invertebrates

Species	Formulation	Endpoint	Value (mg/L)	Exposure Time	Reference
Daphnia magna	Glyphosate IPA	EC50	1.4 - 7.2	48 h	[4]
Daphnia magna	Roundup®	EC50	3.7 - 10.6	48 h	[4]
Daphnia magna	Glyphosate IPA	LC50	780	48 h	[5]
Chironomus plumosus	Glyphosate IPA	LC50	55	48 h	[5]
Pontastacus leptodactylus	Glyphosate IPA	LC50	59.715	96 h	[6]

Table 2: Acute Toxicity of **Glyphosate-Isopropylammonium** and Formulations to Fish

Species	Formulation	Endpoint	Value (mg/L)	Exposure Time	Reference
Danio rerio (Zebrafish) embryos	Glyphosate	LD50	66.04	48 h	[4] [7]
Pimephales promelas (Fathead minnow)	Glyphosate IPA	LC50	84.9	96 h	[5]
Lepomis macrochirus (Bluegill sunfish)	Glyphosate IPA	LC50	> 24	96 h	[5]
Oncorhynchus mykiss (Rainbow trout)	Glyphosate IPA	LC50	> 1000	96 h	[8]

Table 3: Toxicity of **Glyphosate-Isopropylammonium** and Formulations to Algae and Aquatic Plants

Species	Formulation	Endpoint	Value (mg/L)	Exposure Time	Reference
Selenastrum capricornutum	Glyphosate IPA	EC50	12.5	96 h	[5]
Skeletonema costatum	Glyphosate IPA	EC50	0.85	96 h	[5]
Myriophyllum aquaticum	Roundup®	IC50	0.22	-	[1]
Lemna minor	Roundup®	EC50	46.9	-	[1]

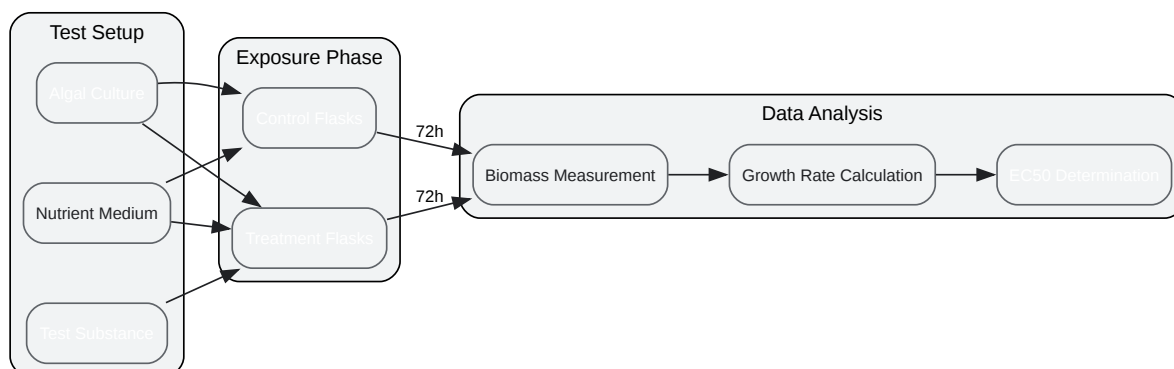
Experimental Protocols

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments used to evaluate the ecotoxicological effects of **glyphosate-isopropylammonium**.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Test Organisms: Commonly used species include *Pseudokirchneriella subcapitata* and *Desmodesmus subspicatus*.[\[9\]](#)
- Exposure Period: Typically 72 hours.[\[2\]](#)[\[9\]](#)
- Methodology:
 - Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a batch culture system.[\[2\]](#)[\[9\]](#)
 - At least five concentrations with three replicates per concentration are recommended.[\[2\]](#)[\[9\]](#)
 - Cultures are maintained in a nutrient-rich medium under continuous illumination and a controlled temperature (21-24°C).
 - Growth inhibition is determined by measuring the algal biomass (e.g., cell counts, fluorescence) over time compared to a control group.[\[10\]](#)
- Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which ECx values (e.g., EC50) are calculated.[\[2\]](#)



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Workflow for the Algal Growth Inhibition Test (OECD 201).

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the acute toxicity of a substance to daphnids, which are key zooplankton species.[\[12\]](#)[\[13\]](#)

- Test Organism: Daphnia magna neonates (<24 hours old).[\[14\]](#)
- Exposure Period: 48 hours.[\[12\]](#)
- Methodology:
 - Young daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.[\[14\]](#)
 - At least five concentrations with a specified number of daphnids per replicate (e.g., 10) are used.[\[8\]](#)
 - The test is conducted in a controlled environment with a defined light-dark cycle and temperature (e.g., 20°C).

- Immobilisation (the inability to swim) is observed at 24 and 48 hours.[\[8\]](#)[\[12\]](#)
- Endpoint: The primary endpoint is the concentration that causes immobilisation in 50% of the daphnids (EC50).[\[12\]](#)

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.[\[15\]](#)

- Test Organisms: Common species include Zebrafish (*Danio rerio*), Rainbow Trout (*Oncorhynchus mykiss*), and Fathead Minnow (*Pimephales promelas*).[\[15\]](#)
- Exposure Period: 96 hours.[\[15\]](#)
- Methodology:
 - Fish are exposed to at least five concentrations of the test substance in a semi-static or flow-through system.[\[15\]](#)
 - Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.
 - Mortality is recorded at 24, 48, 72, and 96 hours.[\[15\]](#)
- Endpoint: The primary endpoint is the concentration that is lethal to 50% of the fish (LC50).[\[15\]](#)

Zebrafish Embryo Acute Toxicity Test (ZET) (Based on OECD Guideline 236)

The ZET is an alternative method for determining acute fish toxicity that uses zebrafish embryos.[\[16\]](#)[\[17\]](#)

- Test Organism: Zebrafish (*Danio rerio*) embryos.[\[16\]](#)
- Exposure Period: 96 hours post-fertilization.[\[16\]](#)
- Methodology:

- Newly fertilized zebrafish eggs are exposed to a range of test substance concentrations in multi-well plates.[\[17\]](#)
- The test is conducted at a controlled temperature (e.g., 26-28.5°C).
- Several apical endpoints are observed daily as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[\[17\]](#)
- Endpoint: The concentration that causes lethality in 50% of the embryos (LC50) is determined.[\[16\]](#)

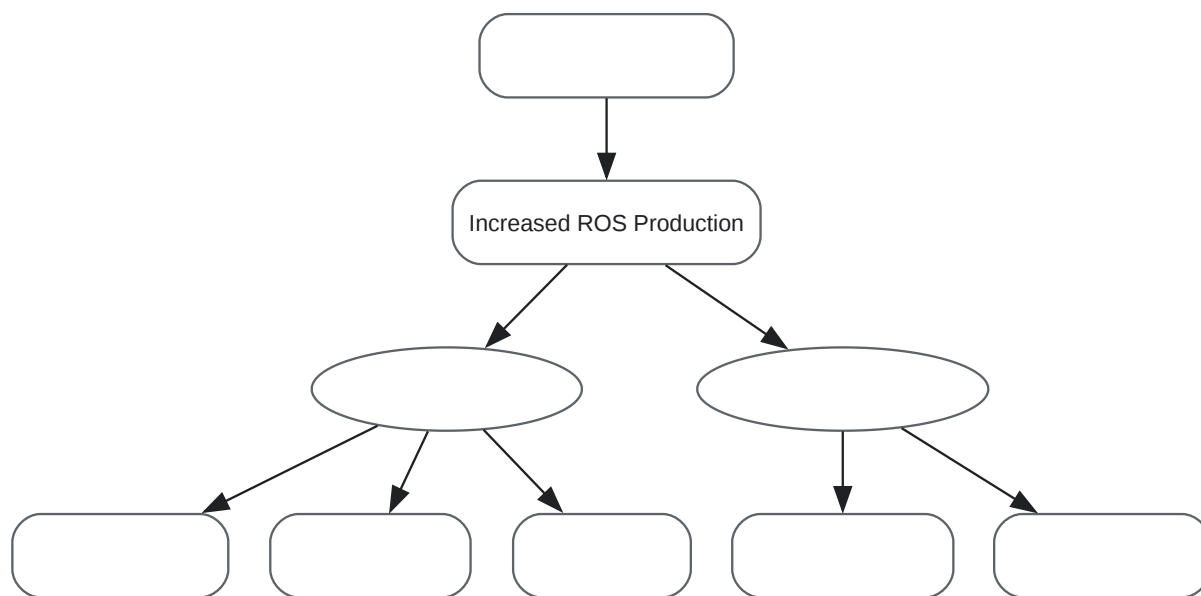
Signaling Pathways and Mechanisms of Toxicity

Glyphosate and its formulations can induce a range of sublethal effects by interfering with critical biological signaling pathways.

Oxidative Stress

Exposure to glyphosate has been shown to induce oxidative stress in various aquatic organisms.[\[18\]](#)[\[19\]](#)[\[20\]](#) This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[\[20\]](#)

- Mechanism: Glyphosate can lead to an increase in the production of ROS, causing damage to lipids (lipid peroxidation), proteins, and DNA.[\[20\]](#) In response, organisms may upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) to counteract the oxidative damage.[\[18\]](#)[\[20\]](#)



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Oxidative Stress Pathway Induced by Glyphosate.

Neurotoxicity and Acetylcholinesterase Inhibition

Glyphosate-based herbicides have been shown to be neurotoxic to fish.[21][22] One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[21][23][24]

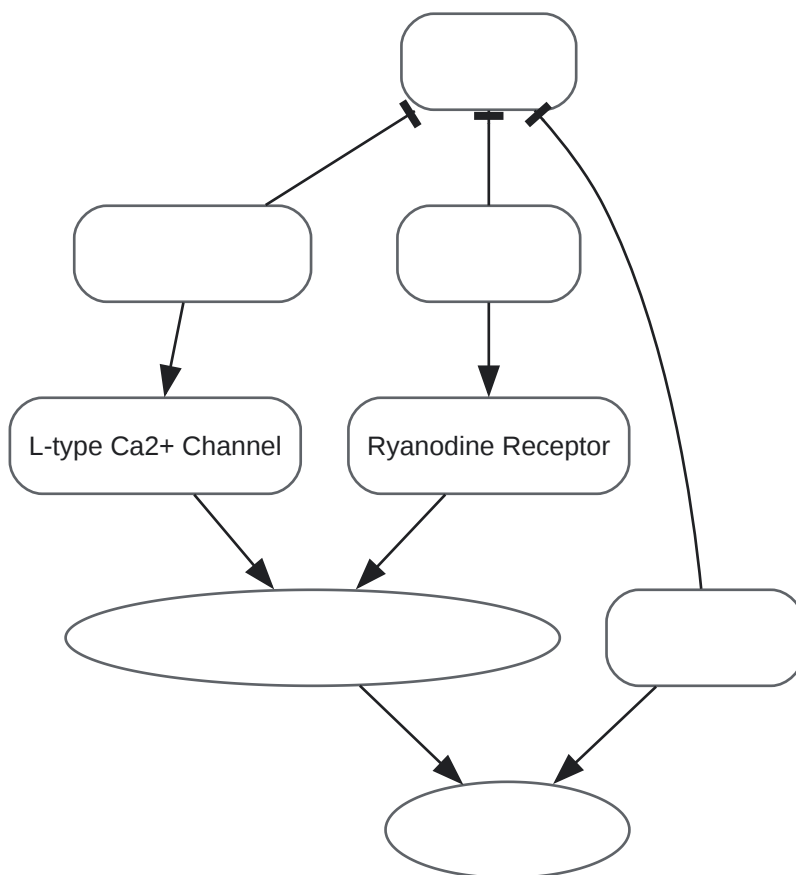
- Mechanism: AChE breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause paralysis and death.[21][23] Although some studies suggest glyphosate is a weak inhibitor of AChE, its formulations can cause significant inhibition.[25][26]

Disruption of Calcium and Nitric Oxide Signaling

Studies on zebrafish embryos have revealed that glyphosate can disrupt calcium (Ca^{2+}) and nitric oxide (NO) signaling, leading to cardiotoxicity.[4][7][27]

- Mechanism: Glyphosate exposure has been linked to the downregulation of genes encoding for the L-type calcium channel (Cacana1C) and the ryanodine receptor (ryr2a), which are

crucial for calcium homeostasis in cardiac cells.[4][7][27] This disruption of Ca^{2+} signaling, along with a reduction in NO generation, can lead to a decreased heart rate and other cardiac abnormalities.[4][7][27]



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